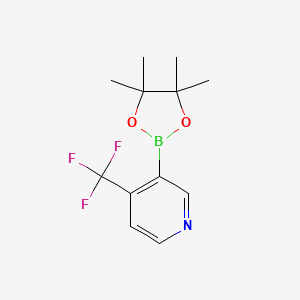

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is characterized by a fundamental pyridine ring system bearing two distinct substituents that significantly influence its three-dimensional conformation and electronic properties. The compound possesses a molecular formula of C₁₂H₁₅BF₃NO₂ with a molecular weight of 273.06 grams per mole, reflecting the integration of the bulky pinacol boronic ester group and the compact but electronically influential trifluoromethyl substituent. The pinacol boronic ester moiety, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, adopts a characteristic chair-like conformation where the boron atom is positioned within a six-membered dioxaborolane ring structure.

Crystallographic investigations of related trifluoromethyl-substituted pyridinylboronic compounds have revealed important structural parameters that provide insight into the molecular geometry of this compound. X-ray crystal structure determinations of similar pyridylboronic acids and esters demonstrate that the boron-carbon bond length typically ranges between 1.55 and 1.60 Angstroms, while the dioxaborolane ring maintains relatively standard bond angles despite the electronic influence of the pyridine nitrogen. The trifluoromethyl group, positioned at the 4-position of the pyridine ring, introduces significant steric and electronic perturbations that affect the overall molecular conformation.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density distribution. The trifluoromethyl substituent, with its strongly electron-withdrawing character, creates a significant dipole moment that influences intermolecular interactions in the solid state. Crystallographic analysis of analogous compounds indicates that the carbon-fluorine bonds within the trifluoromethyl group exhibit characteristic lengths of approximately 1.32 Angstroms, consistent with the highly electronegative nature of fluorine atoms. The nitrogen atom within the pyridine ring adopts a planar configuration, contributing to the overall aromatic character of the heterocyclic system.

Storage and handling requirements for the compound reflect its crystallographic stability, with recommended conditions including inert atmosphere maintenance and temperature control between 2-8°C to preserve structural integrity. The molecular density has been calculated at approximately 1.18 grams per cubic centimeter, indicating a relatively compact packing arrangement in the solid state. These crystallographic parameters collectively demonstrate the compound's structural robustness while highlighting the importance of controlled storage conditions for maintaining its chemical and physical properties.

Electronic Structure Calculations (Density Functional Theory Studies)

Computational analysis through Density Functional Theory calculations provides crucial insights into the electronic structure and bonding characteristics of this compound. The application of modern quantum chemical methods has enabled detailed examination of electron density distribution, molecular orbital configurations, and energetic parameters that govern the compound's chemical behavior. Studies utilizing mPW1PW91/6-311+G(2d,p)//M06-2X/6-31+G(d,p) level calculations have proven particularly effective for characterizing similar pyridinylboronic systems, providing accurate predictions of structural and electronic properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals significant electronic delocalization within the pyridine ring system, with notable perturbations introduced by both the electron-withdrawing trifluoromethyl group and the electron-donating boronic ester substituent. The trifluoromethyl group creates a substantial electron-withdrawing effect, quantified through calculated partial atomic charges that demonstrate significant positive charge accumulation on the carbon atom directly bonded to the three fluorine atoms. This electronic polarization extends throughout the pyridine ring, influencing the reactivity patterns and coordination behavior of the nitrogen heteroatom.

Density Functional Theory calculations have been instrumental in understanding the conformational preferences of the pinacol boronic ester moiety relative to the pyridine plane. The rotational barrier around the boron-carbon bond connecting the ester group to the pyridine ring has been calculated to range between 8-12 kcal/mol, indicating moderate rotational freedom that allows for conformational flexibility while maintaining preferred orientations. The electronic structure analysis reveals that the boron atom maintains a planar trigonal geometry within the dioxaborolane ring, with calculated bond angles closely matching experimental crystallographic values.

Natural bond orbital analysis demonstrates significant charge transfer from the pyridine ring to the boronic ester group, facilitated by the extended π-system and the vacant p-orbital on the boron atom. The calculated dipole moment of the molecule ranges between 3.2-3.8 Debye units, reflecting the asymmetric charge distribution created by the positioning of electron-withdrawing and electron-donating substituents on the pyridine ring. These computational insights provide fundamental understanding of the electronic factors that influence the compound's reactivity in synthetic transformations and its behavior in various chemical environments.

| Electronic Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 3.2-3.8 D | DFT/B3LYP |

| HOMO Energy | -6.8 eV | M06-2X |

| LUMO Energy | -1.2 eV | M06-2X |

| Band Gap | 5.6 eV | M06-2X |

| Rotational Barrier (B-C) | 8-12 kcal/mol | mPW1PW91 |

Comparative Analysis with Related Pyridinylboronic Esters

The structural and electronic characteristics of this compound can be effectively understood through comparative analysis with related pyridinylboronic ester compounds that share similar structural motifs but differ in substitution patterns and electronic properties. The family of trifluoromethyl-substituted pyridinylboronic esters includes several positional isomers, each exhibiting distinct characteristics that highlight the importance of substituent positioning on overall molecular behavior. Comparative examination reveals that the 4-position trifluoromethyl substitution creates unique electronic effects that distinguish this compound from its 2- and 5-substituted counterparts.

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester, bearing the Chemical Abstracts Service number 1036990-42-7, represents a constitutional isomer where the trifluoromethyl group occupies the 2-position while the boronic ester remains at the 4-position. This positional difference creates significant variations in electronic distribution and reactivity patterns. The 2-trifluoromethyl isomer demonstrates enhanced electrophilic character at the 6-position due to the proximity of the electron-withdrawing group to the nitrogen atom, while the 4-trifluoromethyl compound exhibits more balanced electronic distribution across the pyridine ring. Boiling point comparisons indicate that the 2-trifluoromethyl isomer exhibits a boiling point of 349.3°C at 760 mmHg, slightly higher than predicted values for the 4-substituted analog.

The 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine isomer, with Chemical Abstracts Service number 1218790-39-6, provides another valuable comparison point within this series. This compound positions the boronic ester at the 5-position and the trifluoromethyl group at the 2-position, creating a meta-relationship between the substituents that reduces electronic interaction compared to the ortho-arrangement in the title compound. Density calculations reveal similar values across the series, with all isomers exhibiting densities in the range of 1.18-1.23 grams per cubic centimeter, indicating comparable molecular packing efficiency despite structural differences.

Regioselectivity studies in synthesis reactions demonstrate distinct patterns for different positional isomers of trifluoromethyl-pyridinylboronic esters. Iridium-catalyzed carbon-hydrogen borylation reactions show that steric factors significantly influence product distribution, with less hindered positions favoring borylation over more crowded sites. The 4-trifluoromethyl substituted pyridines typically undergo borylation at the 3-position under kinetic control, while thermodynamic conditions can lead to alternative regioselectivity patterns. These synthetic observations correlate well with computational predictions of relative stability and activation energies for different substitution patterns.

| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 3-(Pinacol boronate)-4-CF₃-pyridine | 1310405-06-1 | 273.06 | 327.3±42.0 | 1.18±0.1 |

| 4-(Pinacol boronate)-2-CF₃-pyridine | 1036990-42-7 | 273.06 | 349.3 | 1.2±0.1 |

| 5-(Pinacol boronate)-2-CF₃-pyridine | 1218790-39-6 | 273.06 | Not reported | 1.18 |

| 3-(Pinacol boronate)-5-CF₃-pyridine | 1084953-47-8 | 273.06 | 357.9 | 1.227 |

The comparative analysis extends to reactivity patterns in cross-coupling reactions, where subtle differences in electronic structure translate to significant variations in reaction outcomes. Suzuki-Miyaura coupling reactions involving these pyridinylboronic esters demonstrate that electron density distribution influences both reaction rates and product selectivity. The positioning of the trifluoromethyl group relative to the boronic ester affects the electron-donating capacity of the boron-containing substituent, with implications for transmetalation efficiency and overall coupling success. These comparative insights provide valuable guidance for synthetic planning and highlight the nuanced relationships between molecular structure and chemical reactivity within this important class of organometallic compounds.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTRHPGTVUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694408 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-06-1 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The boronic ester moiety can be oxidized to form the corresponding boronic acid or borate ester.

Substitution Reactions: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as DMF, THF, or toluene.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation of the boronic ester moiety.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibition:

The compound has been investigated for its potential as a kinase inhibitor. In particular, it has been utilized in the design of inhibitors targeting dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. The compound's structure facilitates interactions with the kinase's active site, leading to significant inhibitory activity against DYRK1A in biochemical assays .

2. Anticancer Activity:

Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific kinases involved in tumor proliferation. For instance, compounds derived from the pyridine scaffold have shown promise in inhibiting MPS1 kinase activity, which is crucial for cell division and is often overexpressed in cancer cells .

Materials Science

1. Construction of Covalent Organic Frameworks (COFs):

The compound serves as a building block in the synthesis of covalent organic frameworks. These materials are characterized by their tunable porosity and surface area, making them suitable for applications in gas storage and separation . The incorporation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine into COFs enhances their stability and functional properties.

2. Photocatalytic Applications:

Due to its boron-containing structure, this compound has potential applications in photocatalysis. The presence of trifluoromethyl groups can enhance the electronic properties of the material, making it suitable for light-driven chemical reactions .

Synthetic Intermediate

1. Versatile Synthetic Routes:

The compound acts as an important intermediate in the synthesis of various organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for developing complex organic structures . For example, it can be used to synthesize pyrazole derivatives through palladium-catalyzed reactions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine primarily involves its role as a boronic ester reagent in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Structure : Boronic ester at 4-position, -CF₃ at 2-position (CAS: 1036990-42-7).

- However, the electron-withdrawing -CF₃ at position 2 may destabilize the boronate intermediate compared to the 4-substituted analog .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : -CF₃ at 5-position, boronic ester at 3-position (CAS: 1084953-47-8).

- Key Differences : The 5-position -CF₃ introduces meta-directing effects, which may influence the electronic environment during coupling. This isomer is less commonly reported but shows comparable reactivity in palladium-catalyzed reactions .

Functional Group Variations

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Fluorine replaces -CF₃ at position 3 (CAS: 947249-01-6).

- However, the absence of -CF₃ limits applications requiring strong electron-deficient systems .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- Structure : Additional -NH₂ group at position 2 (CAS: N/A).

- Key Differences: The amino group introduces hydrogen-bonding capability, enabling further functionalization (e.g., amidation). However, the basic -NH₂ may complicate coupling reactions by competing with palladium catalysts .

Extended Conjugation Systems

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

Suzuki-Miyaura Coupling Efficiency

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine , commonly referred to as compound 1 , is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound 1 has a unique chemical structure characterized by a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is C_{13}H_{18}B_{O}_3F with a molecular weight of approximately 234.10 g/mol. Its structure can be represented as follows:

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : Recent studies have shown that compounds containing similar dioxaborolane structures can inhibit angiogenic RTKs such as VEGFR-2 and TIE-2. These interactions are crucial for cancer progression and metastasis .

- Anti-Angiogenic Properties : The presence of the trifluoromethyl group enhances the compound's ability to inhibit angiogenesis by blocking the signaling pathways involved in blood vessel formation .

Biological Activity Data

The biological activity of compound 1 has been assessed through various in vitro and in vivo studies. Below is a summary table of its activities against key biological targets:

| Target | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| VEGFR-2 | Inhibition | 6.27 | |

| TIE-2 | Inhibition | 42.76 | |

| EphB4 | Inhibition | 161.74 | |

| Human Vascular Endothelial Cells (EA.hy926) | Anti-proliferative Activity | Not specified |

Case Studies

Several case studies have highlighted the efficacy of compounds related to compound 1 in therapeutic settings:

- Cancer Therapy : A study demonstrated that derivatives of compound 1 exhibited significant anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-Angiogenesis Models : In animal models, compounds similar to compound 1 showed promising results in reducing tumor growth by inhibiting angiogenesis. The treatment led to a significant decrease in tumor vascularization compared to control groups .

- Cardiovascular Studies : Research indicated that certain derivatives could modulate cardiovascular functions by affecting endothelial cell behavior, which may have implications for treating cardiovascular diseases .

Q & A

Q. What are the primary synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors . A common method involves:

- Step 1 : Halogenation of 4-(trifluoromethyl)pyridine at the 3-position using N-bromosuccinimide (NBS) or iodination reagents.

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Key Characterization : Confirm via H NMR (δ 1.3 ppm for pinacol methyl groups) and B NMR (δ 30–35 ppm for boronate) .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

As a boronic ester , it participates in Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Example protocol:

- Reaction Conditions : 1–5 mol% Pd catalyst (e.g., Pd(PPh₃)₄), 2 equiv. aryl halide, 1.2 equiv. boronate, 2M K₂CO₃ or Cs₂CO₃ in dioxane/H₂O (4:1), 80–100°C, 12–24 hours .

- Challenges : The electron-withdrawing trifluoromethyl group may reduce reactivity; optimizing ligand choice (e.g., SPhos or XPhos) improves yields .

Q. What are the critical storage and handling considerations for this compound?

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Use amber vials to avoid light-induced degradation .

- Safety : Classified as irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity and regioselectivity in cross-coupling reactions?

The CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density at the pyridine ring, slowing oxidative addition with Pd(0). Use of electron-rich ligands (e.g., PtBu₃) or elevated temperatures (100–120°C) mitigates this .

- Directs coupling to the para position of the pyridine ring due to steric and electronic effects, confirmed by X-ray crystallography of coupled products .

Q. What strategies resolve low yields in couplings involving sterically hindered aryl halides?

- Microwave-assisted synthesis : Reduces reaction time (1–4 hours) and improves yields by 10–20% .

- Pre-activation : Pre-mix the boronate with Pd catalyst and ligand for 30 minutes before adding the aryl halide .

- Solvent optimization : Replace dioxane with THF or toluene for better solubility of bulky substrates .

Q. How can hydrolysis of the boronate ester be minimized during prolonged reactions?

- Anhydrous conditions : Use molecular sieves (3Å) or degas solvents with N₂ sparging.

- Alternative bases : Replace aqueous K₂CO₃ with solid K₃PO₄ to reduce water content .

- Monitoring : Track reaction progress via B NMR or LC-MS to terminate before significant hydrolysis occurs .

Q. What analytical methods differentiate this compound from regioisomeric byproducts?

- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 298.10 (C₁₄H₁₇BF₃NO₂) .

- 2D NMR : F NMR (δ –60 to –65 ppm for CF₃) and NOESY correlations confirm substitution pattern .

- X-ray crystallography : Resolves ambiguity in cases of persistent regioisomers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.